molecular formula C9H9FO3 B1296655 5-Fluoro-2-methoxyphenylacetic acid CAS No. 383134-85-8

5-Fluoro-2-methoxyphenylacetic acid

Cat. No.: B1296655
CAS No.: 383134-85-8
M. Wt: 184.16 g/mol
InChI Key: WGZCWKASVDIAOH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxyphenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of 5-Fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 5-Fluoro-2-methoxyphenylethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methoxyphenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxyphenylacetic acid involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-fluorophenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

5-Fluoro-2-methoxyphenylacetic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZCWKASVDIAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307212
Record name 5-Fluoro-2-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383134-85-8
Record name 5-Fluoro-2-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383134-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-2-methoxyphenyl)acetic acid
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